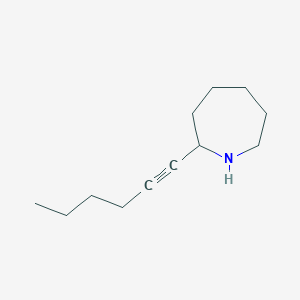![molecular formula C12H24INOS B14416314 1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide CAS No. 85109-31-5](/img/structure/B14416314.png)
1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide is a quaternary ammonium compound with a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide typically involves the quaternization of a piperidine derivative. The process can be summarized as follows:
Starting Material: The synthesis begins with 1,2-dimethylpiperidine.
Quaternization: The piperidine derivative is reacted with 2-(propanoylsulfanyl)ethyl iodide under controlled conditions to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale quaternization reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency.
化学反应分析
Types of Reactions
1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The sulfur atom in the propanoylsulfanyl group can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used, resulting in the replacement of the iodide ion.
Oxidation: Oxidation of the sulfur atom can lead to sulfoxides or sulfones.
Reduction: Reduction can yield thiols or other reduced sulfur-containing compounds.
科学研究应用
1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: Investigated for its potential antimicrobial properties due to the presence of the quaternary ammonium group.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to form stable ionic complexes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the compound can interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
1,2-Dimethylpiperidinium iodide: Lacks the propanoylsulfanyl group, making it less versatile in chemical reactions.
1-Methyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide: Similar structure but with only one methyl group, affecting its reactivity and properties.
Uniqueness
1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide is unique due to the combination of the quaternary ammonium group and the propanoylsulfanyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
85109-31-5 |
|---|---|
分子式 |
C12H24INOS |
分子量 |
357.30 g/mol |
IUPAC 名称 |
S-[2-(1,2-dimethylpiperidin-1-ium-1-yl)ethyl] propanethioate;iodide |
InChI |
InChI=1S/C12H24NOS.HI/c1-4-12(14)15-10-9-13(3)8-6-5-7-11(13)2;/h11H,4-10H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
NIOTXPWUCCJSII-UHFFFAOYSA-M |
规范 SMILES |
CCC(=O)SCC[N+]1(CCCCC1C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14416239.png)
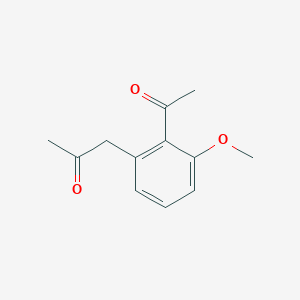
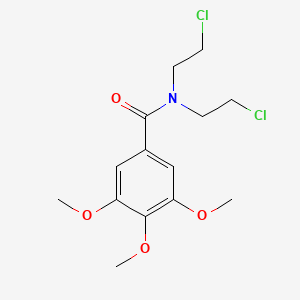
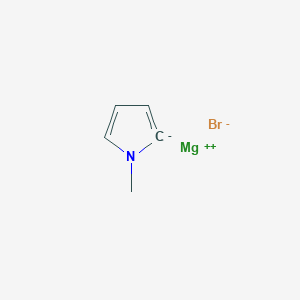

![1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol](/img/structure/B14416255.png)
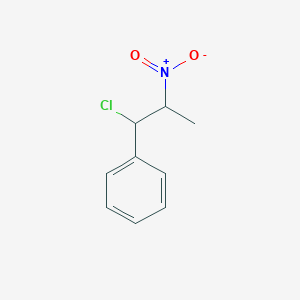


![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
![(3S)-3-[(Oxan-2-yl)oxy]butanal](/img/structure/B14416283.png)
